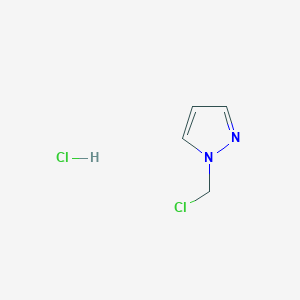

1-(chloromethyl)-1H-pyrazole hydrochloride

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure of Parent

Properties

IUPAC Name |

1-(chloromethyl)pyrazole;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H5ClN2.ClH/c5-4-7-3-1-2-6-7;/h1-3H,4H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PSSOLQMYDTWFCH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN(N=C1)CCl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H6Cl2N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80482284 | |

| Record name | 1-(chloromethyl)pyrazole hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80482284 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

153.01 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

73901-67-4 | |

| Record name | 1-(chloromethyl)pyrazole hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80482284 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-(chloromethyl)-1H-pyrazole hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

A Comprehensive Technical Guide to the Synthesis and Characterization of 1-(chloromethyl)-1H-pyrazole hydrochloride

Abstract

This technical guide provides an in-depth exploration of the synthesis, characterization, and application of 1-(chloromethyl)-1H-pyrazole hydrochloride, a versatile heterocyclic building block of significant interest in medicinal chemistry and drug development. The pyrazole scaffold is a privileged structure in numerous pharmacologically active compounds, and the introduction of a reactive chloromethyl group at the N1 position creates a key intermediate for further molecular elaboration.[1][2][3] This document details a robust synthetic protocol, explains the rationale behind methodological choices, outlines a comprehensive characterization workflow, and discusses critical safety considerations. It is intended for researchers, chemists, and drug development professionals seeking a practical and scientifically grounded resource for working with this valuable compound.

Introduction: The Significance of Pyrazole Derivatives

Pyrazoles are five-membered heterocyclic aromatic rings containing two adjacent nitrogen atoms. This structural motif is a cornerstone in modern medicinal chemistry, found in a wide array of approved drugs and clinical candidates exhibiting anti-inflammatory, anticancer, antimicrobial, and anticonvulsant properties.[2][4][5][6] The compound this compound serves as a pivotal intermediate, leveraging the stable pyrazole core while providing a highly reactive electrophilic chloromethyl group. This functional handle is ideal for introducing the pyrazole moiety into larger, more complex molecules via nucleophilic substitution reactions, making it an invaluable tool for constructing libraries of potential therapeutic agents.[7][8]

Synthesis of this compound

The synthesis of N-chloromethyl-azoles is a well-established transformation. The most direct and widely employed method involves a one-pot reaction of the parent azole (1H-pyrazole) with formaldehyde and a chlorinating agent, typically thionyl chloride (SOCl₂).

Reaction Principle and Mechanistic Rationale

The synthesis proceeds via a two-step mechanism within a single pot:

-

Hydroxymethylation: 1H-pyrazole reacts with formaldehyde (often introduced as paraformaldehyde for ease of handling) to form the transient intermediate, 1-(hydroxymethyl)-1H-pyrazole. The pyrazole nitrogen acts as a nucleophile, attacking the electrophilic carbon of formaldehyde.

-

Chlorination: The hydroxyl group of the intermediate is subsequently converted to a chloride. Thionyl chloride is an excellent reagent for this transformation. Its use is mechanistically sound as it reacts with the alcohol to form a chlorosulfite intermediate, which then undergoes an intramolecular nucleophilic attack by the chloride ion, releasing sulfur dioxide (SO₂) and hydrogen chloride (HCl) as gaseous byproducts. This drives the reaction to completion according to Le Châtelier's principle.

The resulting 1-(chloromethyl)-1H-pyrazole is a basic compound that readily reacts with the generated HCl to precipitate as the stable hydrochloride salt, which simplifies its isolation and improves its handling and storage stability.

Experimental Protocol: A Step-by-Step Guide

Disclaimer: This protocol involves hazardous materials and should only be performed by trained chemists in a well-ventilated fume hood with appropriate personal protective equipment.

Materials & Equipment:

-

1H-Pyrazole

-

Paraformaldehyde

-

Thionyl chloride (SOCl₂)

-

1,2-Dichloroethane (DCE) or another suitable inert solvent

-

Tert-butyl methyl ether (TBME) for washing

-

Three-necked round-bottom flask

-

Magnetic stirrer and stir bar

-

Dropping funnel

-

Condenser with a drying tube (e.g., filled with CaCl₂)

-

Ice bath

-

Büchner funnel and vacuum filtration apparatus

Procedure:

-

Reaction Setup: In a 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, condenser, and dropping funnel, suspend 1H-pyrazole (1.0 eq) and paraformaldehyde (1.1 eq) in 1,2-dichloroethane (approx. 5 mL per gram of pyrazole).

-

Chlorination: Cool the suspension in an ice bath to 0-5 °C. Add thionyl chloride (1.2 eq) dropwise via the dropping funnel over 30-45 minutes, ensuring the internal temperature does not exceed 10 °C. The reaction is exothermic.

-

Reaction Progression: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Stir for 16-24 hours.[9] The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

Isolation of Product: Upon completion, the product often precipitates from the reaction mixture. If not, concentrate the mixture by rotary evaporation to remove excess solvent and SOCl₂.

-

Purification: Wash the resulting solid residue with cold tert-butyl methyl ether (TBME) to remove non-polar impurities.[9] Collect the white to off-white solid product by vacuum filtration.

-

Drying: Dry the product, this compound, under vacuum to a constant weight.

Synthesis Workflow Diagram

Comprehensive Characterization

Confirming the identity, structure, and purity of the synthesized this compound is paramount. A multi-technique approach provides a self-validating system of analysis.

Physical Properties

| Property | Value | Source |

| Molecular Formula | C₄H₆Cl₂N₂ | [10] |

| Molecular Weight | 153.01 g/mol | [10] |

| Appearance | White to off-white solid | [11] |

| Melting Point | ~94 °C (for related compounds) | [8] |

Spectroscopic Analysis

¹H NMR (Proton Nuclear Magnetic Resonance) ¹H NMR spectroscopy is the most powerful tool for confirming the structure. The spectrum should be clean, with signals corresponding to the distinct proton environments in the molecule.

| Protons | Expected Chemical Shift (δ, ppm) | Multiplicity | Integration | Rationale |

| -CH₂-Cl | ~5.8 - 6.2 | Singlet (s) | 2H | Protons on the carbon adjacent to both the pyrazole nitrogen and the electron-withdrawing chlorine atom are significantly deshielded. |

| Pyrazole H4 | ~6.5 | Triplet (t) | 1H | Proton at position 4 is coupled to the protons at positions 3 and 5. |

| Pyrazole H3/H5 | ~7.7 - 8.0 | Doublet (d) | 2H | Protons at positions 3 and 5 are in a similar chemical environment and are coupled to the H4 proton. |

| -NH- (as HCl salt) | Broad singlet | 1H | The acidic proton from the hydrochloride salt can be broad and may exchange with residual water. |

Note: Shifts are approximate and can vary based on the solvent (e.g., DMSO-d₆, D₂O).[9][12][13]

Infrared (IR) Spectroscopy IR spectroscopy helps confirm the presence of key functional groups and the overall pyrazole ring structure.

| Wavenumber (cm⁻¹) | Vibration Type | Significance |

| ~3100-3000 | C-H stretch (aromatic) | Confirms the C-H bonds on the pyrazole ring. |

| ~2900-2800 | C-H stretch (aliphatic) | Corresponds to the chloromethyl group protons. |

| ~1550-1450 | C=N, C=C stretch | Characteristic vibrations of the pyrazole ring system.[14][15] |

| ~800-650 | C-Cl stretch | Indicates the presence of the carbon-chlorine bond. |

Mass Spectrometry (MS) Mass spectrometry confirms the molecular weight of the free base (1-(chloromethyl)-1H-pyrazole) after the loss of HCl. A key diagnostic feature is the isotopic pattern of chlorine.

| m/z Value | Identity | Expected Ratio | Rationale |

| ~118 | [M]⁺ (with ³⁵Cl) | 3 | The molecular ion peak corresponding to the molecule containing the more abundant ³⁵Cl isotope. |

| ~120 | [M+2]⁺ (with ³⁷Cl) | 1 | The molecular ion peak for the molecule containing the less abundant ³⁷Cl isotope.[16][17][18] |

The observation of this characteristic ~3:1 intensity ratio for the M⁺ and M+2 peaks is definitive proof of the presence of a single chlorine atom in the molecule.[19][20]

Characterization Logic Diagram

Safety, Handling, and Storage

Scientific integrity demands a rigorous approach to safety. This compound and the reagents used in its synthesis present several hazards.

Hazard Identification:

-

Product: The final compound is classified as a skin and respiratory irritant and can cause serious eye damage.[10][11]

-

Thionyl Chloride: Highly corrosive and toxic. Reacts violently with water, releasing toxic gases (SO₂ and HCl). Causes severe burns upon contact.

-

Chloromethylating Agents: As a class, some chloromethylating agents are known or suspected carcinogens (e.g., chloromethyl methyl ether).[21] While this specific compound is not classified as such, caution is warranted.

Safe Handling Protocols:

-

Engineering Controls: All manipulations must be conducted in a certified chemical fume hood to prevent inhalation of vapors and dust.[22]

-

Personal Protective Equipment (PPE):

-

Emergency Procedures: An emergency eyewash and safety shower must be immediately accessible. In case of skin contact, wash the affected area with copious amounts of water for at least 15 minutes.

Storage:

-

Store the compound in a tightly sealed container in a cool, dry, and well-ventilated area.

-

Keep away from moisture and incompatible materials such as strong bases and oxidizing agents.[11][23]

Applications in Research and Drug Development

The utility of this compound stems from its bifunctional nature: a stable, pharmaceutically relevant pyrazole core and a reactive chloromethyl group.

-

Scaffold for Medicinal Chemistry: It is an excellent starting material for synthesizing libraries of N-substituted pyrazole derivatives. The chlorine atom is a good leaving group, readily displaced by a variety of nucleophiles (amines, thiols, alcohols, etc.), allowing for the facile attachment of the pyrazole moiety to other molecular fragments.[5][7]

-

Intermediate in Pharmaceutical Synthesis: Pyrazole-containing compounds are investigated for a wide range of therapeutic targets. This building block can be used in the synthesis of potential inhibitors of kinases, as anti-inflammatory agents, or as novel antimicrobial and anticancer therapeutics.[3][24]

-

Probing Biological Systems: By attaching this pyrazole unit to fluorescent tags, affinity labels, or other probes, researchers can investigate the role of pyrazole-binding interactions in biological systems.

Conclusion

This compound is a high-value chemical intermediate whose synthesis and characterization are well within the capabilities of a standard organic chemistry laboratory. The synthetic route is efficient, and the structural verification is straightforward using a combination of modern spectroscopic techniques. By adhering to the detailed protocols and rigorous safety precautions outlined in this guide, researchers can confidently prepare and utilize this versatile building block to advance their projects in drug discovery and materials science.

References

- 1. mdpi.com [mdpi.com]

- 2. A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. nbinno.com [nbinno.com]

- 4. discovery.researcher.life [discovery.researcher.life]

- 5. benchchem.com [benchchem.com]

- 6. chim.it [chim.it]

- 7. Buy 5-(chloromethyl)-1-ethyl-1H-pyrazole hydrochloride | 1417568-61-6 [smolecule.com]

- 8. 4-(Chloromethyl)-1-methyl-1H-pyrazole hydrochloride 154312-86-4 [sigmaaldrich.com]

- 9. 1-[4-(CHLOROMETHYL)PHENYL]-1H-PYRAZOLE HYDROCHLORIDE | 143426-52-2 [chemicalbook.com]

- 10. This compound | C4H6Cl2N2 | CID 12248303 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. 1-(chloromethyl)pyrazole hydrochloride | 73901-67-4 [chemicalbook.com]

- 12. Human Metabolome Database: 1H NMR Spectrum (1D, 300 MHz, DMSO-d6+HCl, experimental) (HMDB0014684) [hmdb.ca]

- 13. ri.conicet.gov.ar [ri.conicet.gov.ar]

- 14. A vibrational assignment for pyrazole - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]

- 15. Synthesis, Spectroscopic Characterization, Structural Analysis, and Evaluation of Anti-Tumor, Antimicrobial, and Antibiofilm Activities of Halogenoaminopyrazoles Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 16. chem.libretexts.org [chem.libretexts.org]

- 17. chemguide.co.uk [chemguide.co.uk]

- 18. chem.libretexts.org [chem.libretexts.org]

- 19. researchgate.net [researchgate.net]

- 20. m.youtube.com [m.youtube.com]

- 21. epa.gov [epa.gov]

- 22. chemicalbook.com [chemicalbook.com]

- 23. sigmaaldrich.com [sigmaaldrich.com]

- 24. 4-(chloromethyl)-1-phenyl-1H-pyrazole (35715-71-0) for sale [vulcanchem.com]

1-(chloromethyl)-1H-pyrazole hydrochloride chemical properties and reactivity

An In-depth Technical Guide to 1-(chloromethyl)-1H-pyrazole hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound is a pivotal heterocyclic building block in modern organic synthesis and medicinal chemistry. Characterized by a pyrazole ring N-substituted with a reactive chloromethyl group, this compound serves as a potent electrophilic agent for introducing the pyrazol-1-ylmethyl moiety into a diverse range of molecular architectures. Its hydrochloride salt form enhances stability and simplifies handling. This guide provides a comprehensive overview of its core chemical properties, reactivity profile, mechanistic insights, and established protocols for its safe handling and application. The content herein is designed to equip researchers and drug development professionals with the technical knowledge required to effectively utilize this versatile reagent in their synthetic endeavors.

Introduction and Significance

The pyrazole nucleus is a well-established "privileged scaffold" in drug discovery, with derivatives exhibiting a wide spectrum of pharmacological activities, including anti-inflammatory, anticancer, and antimicrobial properties.[1][2] The utility of this compound stems from the strategic placement of a chloromethyl group on the pyrazole nitrogen. This functional group acts as a highly reactive "handle," enabling covalent linkage to various nucleophilic substrates through well-defined substitution reactions. This reactivity profile makes it an indispensable intermediate for constructing complex heterocyclic systems and for generating libraries of novel compounds for high-throughput screening and lead optimization in drug development programs.

Physicochemical and Spectroscopic Profile

The fundamental properties of this compound are summarized below. These data are essential for reaction planning, characterization, and safety assessments.

| Property | Value | Source |

| IUPAC Name | 1-(chloromethyl)pyrazole;hydrochloride | [3] |

| CAS Number | 73901-67-4 | [3] |

| Molecular Formula | C₄H₆Cl₂N₂ | [3] |

| Molecular Weight | 153.01 g/mol | [3] |

| Appearance | White to off-white solid | [4] |

| Storage | 2-8°C, sealed storage, away from moisture | [4][5] |

Spectroscopic Data (Typical Ranges):

-

¹H NMR: Protons of the chloromethyl group (-CH₂Cl) typically appear as a distinct singlet. For related compounds, this signal is observed in the δ 5.25–5.55 ppm range.[6]

-

¹³C NMR: The carbon of the chloromethyl group is characteristically found in the δ 41.9–44.7 ppm region.[6]

-

IR Spectroscopy: A strong absorption band corresponding to the C-Cl stretch is expected near 680–720 cm⁻¹.[6]

Chemical Reactivity and Mechanistic Considerations

The synthetic utility of this compound is dominated by the reactivity of its chloromethyl group. This group functions as a potent electrophile, making the molecule an excellent alkylating agent.

Primary Mode of Reactivity: Nucleophilic Substitution

The core reactivity involves the displacement of the chloride ion—a good leaving group—by a wide array of nucleophiles. This Sₙ2-type reaction is the most common transformation for this class of compounds.

-

Causality: The carbon atom of the chloromethyl group is electron-deficient due to the electronegativity of the adjacent chlorine atom, making it susceptible to attack by electron-rich species (nucleophiles). The stability of the resulting chloride anion facilitates its departure.

Common Nucleophilic Partners:

-

Amines (N-Alkylation): Reaction with primary or secondary amines yields N-(pyrazol-1-ylmethyl)amines.

-

Alcohols/Phenols (O-Alkylation): Reaction with alcohols or phenols produces the corresponding ethers.

-

Thiols (S-Alkylation): Reaction with thiols readily forms thioethers.[6]

The general mechanism for this key reaction is depicted below.

Caption: General workflow for nucleophilic substitution.

Synthesis of the Core Reagent

This compound is typically synthesized from its corresponding alcohol precursor, 1-(hydroxymethyl)-1H-pyrazole. A standard laboratory-scale protocol involves the chlorination of the alcohol.

Experimental Protocol: Synthesis via Thionyl Chloride [7]

-

Dissolution: Dissolve 1-(hydroxymethyl)-1H-pyrazole in a suitable anhydrous solvent such as chloroform.

-

Chlorination: Add thionyl chloride (SOCl₂) to the solution, typically dropwise at a controlled temperature (e.g., 0°C to ambient).

-

Reaction: Stir the mixture at ambient temperature for a designated period (e.g., 3 hours) to ensure complete conversion.[7]

-

Work-up: Remove the solvent and excess thionyl chloride under reduced pressure. The resulting crude hydrochloride salt can then be purified, often by recrystallization.

-

Expert Insight: The use of thionyl chloride is advantageous as the byproducts of the reaction (HCl and SO₂) are gaseous, which simplifies purification. The reaction proceeds via the formation of a chlorosulfite intermediate, which then undergoes intramolecular nucleophilic attack by the chloride ion.

Applications in Drug Discovery and Organic Synthesis

This reagent is a cornerstone for synthesizing a multitude of biologically active molecules.

-

Scaffold for Medicinal Chemistry: It serves as a starting point for developing derivatives targeting various diseases, including inflammatory conditions and infections.[8] The pyrazole moiety can be functionalized to modulate binding affinity and pharmacokinetic properties.[2][8]

-

Building Block for Heterocycles: It is used to construct more complex heterocyclic systems by introducing the pyrazol-1-ylmethyl group, which can act as a linker or a key pharmacophoric element.[8]

-

Agrochemical Synthesis: Pyrazole derivatives have also found applications in agrochemistry, and this compound can be used in the synthesis of novel fungicides and insecticides.[2]

Safety, Handling, and Storage

Scientific integrity demands rigorous adherence to safety protocols. This compound is a hazardous substance requiring careful handling.

GHS Hazard Identification

According to the Globally Harmonized System (GHS), this compound is classified with the following hazards:

-

H315: Causes skin irritation.[3]

-

H318: Causes serious eye damage.[3]

-

H335: May cause respiratory irritation.[3]

The signal word is "Danger".[3][4]

Protocol for Safe Handling and Storage

A self-validating system for handling this reagent prioritizes minimizing exposure at every step.

-

Engineering Controls: All manipulations should be conducted in a certified chemical fume hood to prevent inhalation of dust or vapors.[9][10]

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves (e.g., nitrile), safety goggles with side shields or a face shield, and a lab coat.[9]

-

Dispensing: Handle as a solid. Avoid creating dust. Use appropriate tools for weighing and transferring the material.

-

Storage: Store the compound in a tightly sealed container in a cool, dry, and well-ventilated area, specifically between 2-8°C.[4] This is critical to prevent hydrolysis from atmospheric moisture, which would degrade the reagent to its corresponding alcohol.

-

Disposal: Dispose of waste in accordance with local, state, and federal regulations for hazardous chemical waste.[9]

Caption: A standardized workflow for safe handling.

Conclusion

This compound is a high-value reagent whose reactivity is centered on its electrophilic chloromethyl group. Its capacity for straightforward nucleophilic substitution makes it a powerful and versatile tool for the synthesis of diverse pyrazole-containing molecules. For researchers in drug discovery and synthetic chemistry, a thorough understanding of its properties, reactivity, and stringent safety requirements is paramount to leveraging its full potential in the laboratory.

References

- 1. 4-(Chloromethyl)-1,3,5-trimethyl-1H-pyrazole hydrochloride [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. This compound | C4H6Cl2N2 | CID 12248303 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 1-(chloromethyl)pyrazole hydrochloride | 73901-67-4 [chemicalbook.com]

- 5. 1-[4-(CHLOROMETHYL)PHENYL]-1H-PYRAZOLE HYDROCHLORIDE Two Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 6. 4-(chloromethyl)-1-phenyl-1H-pyrazole (35715-71-0) for sale [vulcanchem.com]

- 7. 1-(chloromethyl)pyrazole hydrochloride synthesis - chemicalbook [chemicalbook.com]

- 8. Buy 5-(chloromethyl)-1-ethyl-1H-pyrazole hydrochloride | 1417568-61-6 [smolecule.com]

- 9. aksci.com [aksci.com]

- 10. fishersci.com [fishersci.com]

An In-depth Technical Guide to 1-(Chloromethyl)-1H-pyrazole Hydrochloride: Synthesis, Properties, and Applications in Drug Discovery

This guide provides a comprehensive technical overview of 1-(chloromethyl)-1H-pyrazole hydrochloride, a versatile reagent and building block for researchers, medicinal chemists, and professionals in drug development. This document delves into its chemical identity, synthesis, physicochemical properties, and key applications, with a focus on imparting practical, field-proven insights.

Introduction: The Strategic Importance of the Pyrazole Moiety

The pyrazole nucleus is a "biologically privileged" five-membered N-heteroaromatic scaffold.[1] Its presence in numerous FDA-approved drugs such as Celecoxib (an anti-inflammatory), Rimonabant (an anti-obesity agent), and various kinase inhibitors underscores its significance in medicinal chemistry.[1][2] Pyrazole derivatives exhibit a wide spectrum of biological activities, including anti-inflammatory, anticancer, and antimicrobial properties.[2] The utility of this compound stems from its reactive chloromethyl group, which serves as a handle for introducing the pyrazole moiety into more complex molecular architectures, thereby enabling the exploration of novel chemical space in drug discovery programs.

Core Compound Identification and Properties

A precise understanding of a reagent's fundamental properties is critical for its effective and safe utilization in a laboratory setting.

CAS Number: 73901-67-4

Molecular Formula: C₄H₆Cl₂N₂

Molecular Weight: 153.01 g/mol

Physicochemical Data Summary

| Property | Value | Source |

| CAS Number | 73901-67-4 | PubChem[3] |

| Molecular Formula | C₄H₆Cl₂N₂ | PubChem[3] |

| Molecular Weight | 153.01 g/mol | PubChem[3] |

| IUPAC Name | 1-(chloromethyl)pyrazole;hydrochloride | PubChem[3] |

| Appearance | Solid (powder or chunks) | Sigma-Aldrich[4] |

| Solubility | Soluble in polar organic solvents | Assumed based on structure |

Synthesis of this compound: A Proposed Pathway

Step 1: Synthesis of 1-(Hydroxymethyl)-1H-pyrazole

The first step involves the reaction of pyrazole with formaldehyde. This reaction is a well-established method for the hydroxymethylation of nitrogen-containing heterocycles.

Caption: Proposed synthesis of 1-(hydroxymethyl)-1H-pyrazole.

Experimental Protocol (Proposed):

-

To a solution of pyrazole (1.0 eq) in water, add an aqueous solution of formaldehyde (37%, 1.2 eq).

-

Stir the reaction mixture at room temperature for 12-24 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, extract the product with a suitable organic solvent (e.g., ethyl acetate).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield 1-(hydroxymethyl)-1H-pyrazole.

Causality of Experimental Choices:

-

Aqueous Formaldehyde: Provides a readily available and reactive source of formaldehyde.

-

Room Temperature: This reaction typically proceeds efficiently without the need for heating, minimizing potential side reactions.

-

Aqueous Workup and Extraction: Separates the organic product from the aqueous reaction medium and any water-soluble impurities.

Step 2: Chlorination of 1-(Hydroxymethyl)-1H-pyrazole and Salt Formation

The hydroxyl group of 1-(hydroxymethyl)-1H-pyrazole can be converted to a chloride using a variety of chlorinating agents, with thionyl chloride (SOCl₂) being a common and effective choice. The reaction with thionyl chloride also generates hydrochloric acid in situ, which protonates the pyrazole ring to form the desired hydrochloride salt.

Caption: Proposed chlorination and salt formation.

Experimental Protocol (Proposed):

-

Dissolve 1-(hydroxymethyl)-1H-pyrazole (1.0 eq) in an anhydrous, inert solvent such as dichloromethane (DCM) under an inert atmosphere (e.g., nitrogen or argon).

-

Cool the solution to 0°C in an ice bath.

-

Slowly add thionyl chloride (1.1 eq) dropwise to the stirred solution.

-

Allow the reaction mixture to warm to room temperature and stir for 2-4 hours.

-

Monitor the reaction by TLC.

-

Upon completion, the product may precipitate from the solution. If not, concentrate the solvent under reduced pressure.

-

Wash the resulting solid with a non-polar solvent (e.g., diethyl ether or hexanes) to remove any unreacted thionyl chloride and byproducts.

-

Dry the solid under vacuum to obtain this compound.

Causality of Experimental Choices:

-

Anhydrous Conditions: Thionyl chloride reacts violently with water, so anhydrous conditions are essential for safety and to prevent decomposition of the reagent.

-

Inert Atmosphere: Prevents side reactions with atmospheric moisture.

-

Slow Addition at 0°C: The reaction of alcohols with thionyl chloride is exothermic. Slow addition at low temperature helps to control the reaction rate and prevent overheating.

-

Washing with Non-polar Solvent: Removes non-polar impurities, leaving the more polar hydrochloride salt.

Applications in Drug Development: N-Alkylation Reactions

The primary utility of this compound in medicinal chemistry is as an alkylating agent to introduce the pyrazole-methyl moiety onto nucleophilic atoms, most commonly nitrogen atoms in amines. This N-alkylation reaction is a fundamental transformation for building molecular complexity.

General Mechanism of N-Alkylation

The reaction proceeds via a nucleophilic substitution (SN2) mechanism. The nitrogen atom of the amine acts as a nucleophile, attacking the electrophilic carbon of the chloromethyl group and displacing the chloride leaving group. The hydrochloride salt of the reagent can be neutralized in situ by the addition of a base.

Caption: General workflow for N-alkylation of amines.

Exemplary Protocol: N-Alkylation of a Primary Amine

This protocol provides a general procedure for the N-alkylation of a primary amine using this compound.

Experimental Protocol:

-

To a solution of the primary amine (1.0 eq) in a polar aprotic solvent such as N,N-dimethylformamide (DMF) or acetonitrile (ACN), add a suitable base (e.g., potassium carbonate or triethylamine, 2.2 eq).

-

Add this compound (1.1 eq) to the mixture.

-

Stir the reaction mixture at room temperature or heat to 50-80°C, depending on the reactivity of the amine.

-

Monitor the reaction progress by TLC or LC-MS.

-

Upon completion, pour the reaction mixture into water and extract the product with an organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to obtain the desired N-alkylated product.

Self-Validating System and Rationale:

-

Base: The use of at least two equivalents of base is crucial. One equivalent neutralizes the hydrochloride salt of the reagent, and the second equivalent neutralizes the HCl generated during the SN2 reaction. This ensures that the amine nucleophile remains in its free base form.

-

Polar Aprotic Solvent: Solvents like DMF and ACN are ideal as they can dissolve the reactants and facilitate the SN2 reaction without interfering with the nucleophile.

-

Heating: For less reactive amines, heating can increase the reaction rate.

-

Aqueous Workup and Chromatography: These are standard procedures for isolating and purifying the product from the reaction mixture, removing salts and other impurities.

Safety and Handling

This compound is classified as a hazardous substance. It is corrosive and can cause skin irritation and serious eye damage. It may also cause respiratory irritation.[3]

Precautions:

-

Handle in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

-

Avoid inhalation of dust.

-

Avoid contact with skin and eyes.

-

In case of contact, rinse immediately with plenty of water and seek medical advice.

Conclusion

This compound is a valuable and reactive building block in the synthesis of novel compounds for drug discovery. Its ability to readily introduce the pharmacologically significant pyrazole moiety makes it a key tool for medicinal chemists. A thorough understanding of its properties, a reliable synthetic route, and established protocols for its application are essential for its effective and safe use in the laboratory. This guide provides a foundational understanding to empower researchers in their pursuit of new therapeutic agents.

References

- 1. Recent Applications of the Multicomponent Synthesis for Bioactive Pyrazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Synthesis, crystal structure and biological evaluation of novel 2-(5-(hydroxymethyl)-3-phenyl-1H-pyrazol-1-yl)-1-phenylethanol derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

An In-depth Technical Guide to the Synthesis of Novel 1-(Chloromethyl)-1H-pyrazole Hydrochloride Derivatives

Abstract

This technical guide provides a comprehensive overview of the synthesis of 1-(chloromethyl)-1H-pyrazole hydrochloride derivatives, crucial building blocks in medicinal chemistry and drug development. The document is structured to offer not just a procedural outline but a deep dive into the chemical logic and strategic considerations that underpin the synthetic pathway. We will explore the significance of pyrazole scaffolds, address the critical challenge of regioselectivity in N-alkylation, and present a detailed, field-proven two-step protocol for the target compounds. This guide is intended for researchers, scientists, and professionals in drug development who require a robust and well-validated methodology.

The Strategic Importance of the Pyrazole Moiety in Modern Drug Discovery

The pyrazole nucleus, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, is a privileged scaffold in medicinal chemistry. Its structural features allow for versatile substitution patterns, enabling the fine-tuning of physicochemical properties and biological activity. Pyrazole derivatives have demonstrated a broad spectrum of pharmacological effects, including anti-inflammatory, analgesic, anticancer, and antimicrobial activities.[1][2] The 1-(chloromethyl) substituent, in particular, serves as a highly reactive electrophilic handle. This functional group is a versatile precursor for introducing the pyrazole moiety into more complex molecular architectures through nucleophilic substitution reactions, making it an invaluable tool for constructing novel therapeutic agents.[3]

The Core Challenge: Overcoming Regioselectivity in Pyrazole N-Alkylation

A primary hurdle in the functionalization of asymmetrically substituted pyrazoles is the control of regioselectivity during N-alkylation. The two nitrogen atoms of the pyrazole ring (N1 and N2) possess similar nucleophilicity, often leading to the formation of a difficult-to-separate mixture of N1 and N2 alkylated regioisomers.[1] The final isomeric ratio is influenced by a delicate interplay of steric hindrance from substituents on the pyrazole ring, the electronic nature of the alkylating agent, and the reaction conditions (e.g., solvent, base, and counter-ion).[2][4][5]

Direct chloromethylation of the pyrazole ring often employs harsh reagents and can lead to a mixture of N- and C-chloromethylated products, with the latter frequently occurring at the C4 position.[6] To circumvent these challenges and ensure a regiospecific outcome, a more controlled, two-step synthetic strategy is often the most prudent choice. This approach involves the initial N-hydroxymethylation of the pyrazole followed by the conversion of the hydroxyl group to a chloro group. This strategy guarantees that the chloromethyl group is placed exclusively on the N1 position.

Synthetic Workflow: A Two-Step Pathway to this compound

The recommended synthetic route is a two-step process designed for high yield, purity, and, most importantly, complete regioselectivity.

Caption: Overall synthetic workflow.

Step 1: Synthesis of 1-(Hydroxymethyl)-1H-pyrazole

This initial step involves the reaction of 1H-pyrazole with an aqueous solution of formaldehyde. This reaction is a well-established method for the N-hydroxymethylation of pyrazoles and proceeds with high efficiency.[1]

Reaction Mechanism: The reaction proceeds via nucleophilic attack of one of the pyrazole's nitrogen atoms on the electrophilic carbonyl carbon of formaldehyde.

Caption: N-Hydroxymethylation reaction mechanism.

-

Materials:

-

1H-Pyrazole

-

Formaldehyde (37% aqueous solution)

-

Water (deionized)

-

-

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, create a slurry by combining 1H-pyrazole with a minimal amount of water.

-

To this slurry, add a 37% aqueous solution of formaldehyde.

-

Heat the reaction mixture to between 80°C and 90°C and maintain this temperature with stirring for 2-3 hours.

-

Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Once the reaction is complete, allow the mixture to cool to room temperature, which should induce crystallization.

-

Further cool the mixture in an ice-water bath to maximize crystal formation.

-

Collect the white crystalline product by suction filtration and wash with a small amount of cold water.

-

Dry the product under vacuum to obtain 1-(hydroxymethyl)-1H-pyrazole.[1]

-

Step 2: Synthesis of this compound

The second step is the conversion of the synthesized 1-(hydroxymethyl)-1H-pyrazole into the target hydrochloride salt using thionyl chloride (SOCl₂). This is a standard method for converting alcohols to alkyl chlorides. The reaction is typically clean and produces gaseous byproducts (SO₂ and HCl), which simplifies the workup.

Reaction Mechanism: The reaction is believed to proceed through an SNi (internal nucleophilic substitution) or SN2 mechanism. The hydroxyl group of the 1-(hydroxymethyl)-1H-pyrazole attacks the sulfur atom of thionyl chloride, displacing a chloride ion. This forms a reactive intermediate, which then collapses, with the chloride attacking the carbon atom and the leaving group departing as sulfur dioxide and hydrogen chloride. The excess HCl generated in the reaction protonates the resulting 1-(chloromethyl)-1H-pyrazole to form the stable hydrochloride salt.

Caption: Chlorination reaction mechanism.

-

Materials:

-

1-(Hydroxymethyl)-1H-pyrazole

-

Thionyl chloride (SOCl₂)

-

Anhydrous chloroform (or another suitable inert solvent like dichloromethane)

-

Anhydrous diethyl ether

-

-

Procedure:

-

In a flame-dried, two-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas trap (to neutralize HCl and SO₂), dissolve 1-(hydroxymethyl)-1H-pyrazole in anhydrous chloroform under an inert atmosphere (e.g., nitrogen or argon).

-

Cool the solution in an ice bath to 0°C.

-

Slowly add thionyl chloride dropwise from the dropping funnel to the cooled solution with vigorous stirring. The addition is exothermic.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and then reflux for 2-3 hours.

-

Monitor the reaction progress by TLC until the starting material is consumed.

-

After completion, cool the reaction mixture and remove the excess thionyl chloride and solvent under reduced pressure. A co-evaporation with an anhydrous solvent like toluene can help remove the last traces of thionyl chloride.[7]

-

The resulting crude product can be purified by crystallization. Dissolve the residue in a minimal amount of a suitable solvent (e.g., isopropanol) and precipitate the hydrochloride salt by adding a non-polar solvent like anhydrous diethyl ether.

-

Collect the crystalline product by filtration, wash with anhydrous diethyl ether, and dry under vacuum.

-

Data Presentation and Characterization

The successful synthesis of this compound and its derivatives should be confirmed through various analytical techniques. Below is a table summarizing the expected data.

| Parameter | Expected Value / Observation | Technique |

| Yield | >85% (for both steps combined) | Gravimetric |

| Appearance | White to off-white crystalline solid | Visual |

| Melting Point | Varies with substituents | Melting Point Apparatus |

| ¹H NMR | δ (ppm): ~5.9-6.0 (s, 2H, -CH₂Cl), ~7.5-8.0 (m, 3H, pyrazole-H) | NMR Spectroscopy |

| ¹³C NMR | δ (ppm): ~50-55 (-CH₂Cl), ~105-140 (pyrazole carbons) | NMR Spectroscopy |

| Mass Spec (ESI) | [M+H]⁺ corresponding to the free base | Mass Spectrometry |

Note: NMR chemical shifts are approximate and can vary based on the solvent and substituents on the pyrazole ring.[8][9][10][11][12]

Safety and Handling: A Self-Validating System

Working with reagents like thionyl chloride necessitates strict adherence to safety protocols. A self-validating system ensures that safety is an integral part of the experimental design.

-

Thionyl Chloride (SOCl₂):

-

Hazards: Highly corrosive, toxic if inhaled, and reacts violently with water, releasing toxic gases (HCl and SO₂).[13][14][15]

-

Handling: Always handle thionyl chloride in a well-ventilated chemical fume hood.[4] Wear appropriate personal protective equipment (PPE), including a lab coat, chemical safety goggles, a face shield, and gloves resistant to corrosive materials (e.g., neoprene or rubber).[4]

-

Workup: The workup procedure must be designed to safely quench any unreacted thionyl chloride. This is typically done by slowly and carefully adding the reaction mixture to ice-water or a cold, dilute basic solution under vigorous stirring in a fume hood.

-

Waste Disposal: All waste containing thionyl chloride must be treated as hazardous waste and disposed of according to institutional guidelines.[4]

-

-

Chloromethylating Agents:

-

Hazards: this compound is expected to be a skin and eye irritant and may cause respiratory irritation.[16]

-

Handling: Handle the final product with care, using standard PPE.

-

Conclusion

The two-step synthesis of this compound derivatives via an N-hydroxymethylpyrazole intermediate is a robust and reliable method that effectively addresses the challenge of regioselectivity. By understanding the underlying chemical principles and adhering to stringent safety protocols, researchers can efficiently produce these valuable synthetic intermediates for application in drug discovery and development. This guide provides the necessary framework for the successful implementation of this synthetic strategy in a research setting.

References

- 1. EP0467707A1 - Process for the preparation of 1-Hydroxymethylpyrazoles - Google Patents [patents.google.com]

- 2. An unusual thionyl chloride-promoted C−C bond formation to obtain 4,4'-bipyrazolones - PMC [pmc.ncbi.nlm.nih.gov]

- 3. PubChemLite - this compound (C4H5ClN2) [pubchemlite.lcsb.uni.lu]

- 4. drexel.edu [drexel.edu]

- 5. researchgate.net [researchgate.net]

- 6. WO2011076194A1 - Method for purifying pyrazoles - Google Patents [patents.google.com]

- 7. reddit.com [reddit.com]

- 8. rsc.org [rsc.org]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. mdpi.com [mdpi.com]

- 12. Temperature-Controlled Divergent Synthesis of Pyrazoles and 1-Tosyl-1H-pyrazoles under Transition-Metal-Catalyst- and Oxidant-Free Conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 13. 1-(chloromethyl)pyrazole hydrochloride synthesis - chemicalbook [chemicalbook.com]

- 14. Regiocontrolled Synthesis of 1-Substituted-3(5)-carboxyalkyl-1H-pyrazoles Using Trichloromethyl Enones - PMC [pmc.ncbi.nlm.nih.gov]

- 15. masterorganicchemistry.com [masterorganicchemistry.com]

- 16. This compound | C4H6Cl2N2 | CID 12248303 - PubChem [pubchem.ncbi.nlm.nih.gov]

Spectroscopic Characterization of 1-(Chloromethyl)-1H-pyrazole Hydrochloride: A Technical Guide

Introduction

1-(Chloromethyl)-1H-pyrazole hydrochloride is a heterocyclic compound of significant interest in medicinal chemistry and drug development due to the versatile reactivity of the chloromethyl group, which allows for its use as a building block in the synthesis of more complex molecules. A thorough understanding of its spectroscopic properties is paramount for researchers to ensure chemical identity, purity, and for structural elucidation in subsequent reactions. This in-depth technical guide provides a detailed analysis of the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound, grounded in the fundamental principles of spectroscopy and supported by data from analogous structures.

Molecular Structure and Key Features

The structure of this compound comprises a five-membered pyrazole ring substituted at the N1 position with a chloromethyl group. The hydrochloride salt form indicates the protonation of one of the nitrogen atoms, likely the N2 atom, which influences the electronic environment of the pyrazole ring and, consequently, its spectroscopic signature.

Computational Modeling of 1-(Chloromethyl)-1H-pyrazole Hydrochloride: A Technical Guide for Drug Development Professionals

Abstract

1-(chloromethyl)-1H-pyrazole hydrochloride is a versatile heterocyclic building block with significant potential in medicinal chemistry and drug discovery. The presence of a reactive chloromethyl group on the pyrazole scaffold makes it an intriguing candidate for the development of targeted covalent inhibitors and other novel therapeutics. This technical guide provides an in-depth exploration of the computational modeling of this compound, offering a roadmap for researchers, scientists, and drug development professionals to elucidate its physicochemical properties, reactivity, and potential as a therapeutic agent. This document emphasizes the integration of theoretical calculations with experimental validation to ensure scientific integrity and accelerate the drug discovery pipeline.

Introduction: The Significance of this compound in Drug Discovery

Pyrazole derivatives are a cornerstone in medicinal chemistry, forming the structural core of numerous clinically approved drugs.[1] Their five-membered aromatic ring, containing two adjacent nitrogen atoms, serves as a "privileged scaffold" due to its ability to engage in a wide range of biological interactions.[1] The introduction of a chloromethyl group, as seen in this compound, provides a reactive handle for covalent modification of biological targets.[1] This feature is of particular interest in the design of targeted covalent inhibitors, a therapeutic modality that has seen a resurgence in recent years due to its potential for enhanced potency, prolonged duration of action, and the ability to target proteins with shallow binding pockets.[2]

Understanding the structural, electronic, and dynamic properties of this compound at an atomic level is paramount for its rational application in drug design. Computational modeling provides a powerful and cost-effective suite of tools to achieve this understanding, offering insights that can guide synthetic efforts and biological evaluation.

Physicochemical Properties

A thorough understanding of the fundamental physicochemical properties of a molecule is the first step in any computational study. For this compound, these properties can be obtained from reliable chemical databases.

| Property | Value | Source |

| Molecular Formula | C₄H₆Cl₂N₂ | [3] |

| Molecular Weight | 153.01 g/mol | [3] |

| CAS Number | 73901-67-4 | [3] |

| IUPAC Name | 1-(chloromethyl)pyrazole;hydrochloride | [3] |

| InChIKey | PSSOLQMYDTWFCH-UHFFFAOYSA-N | [3] |

| Topological Polar Surface Area | 17.8 Ų | [3] |

| XlogP (predicted) | 0.2 | [4] |

Quantum Mechanical Modeling with Density Functional Theory (DFT)

Density Functional Theory (DFT) is a robust quantum mechanical method used to investigate the electronic structure of many-body systems, making it an indispensable tool for understanding the geometry, reactivity, and spectroscopic properties of small molecules like this compound.[5]

Rationale and Objectives

The primary objectives of applying DFT to this compound are:

-

Geometry Optimization: To determine the most stable three-dimensional conformation of the molecule.

-

Electronic Property Calculation: To compute properties such as molecular orbital energies (HOMO/LUMO), electrostatic potential, and atomic charges, which provide insights into the molecule's reactivity and intermolecular interactions.

-

Spectroscopic Prediction: To calculate vibrational frequencies (IR) and NMR chemical shifts to aid in experimental characterization and for validation against experimental data.

-

Reaction Pathway Analysis: To model the reaction mechanism of the chloromethyl group with nucleophiles, elucidating the transition states and activation energies involved in covalent bond formation.

Experimental Protocol: DFT Workflow

A typical DFT workflow for analyzing this compound is as follows:

-

Structure Preparation: The 2D structure of 1-(chloromethyl)-1H-pyrazole is drawn and converted to a 3D structure using molecular editing software.

-

Software and Method Selection: A quantum chemistry software package such as Gaussian, ORCA, or GAMESS is chosen.[5][6] The B3LYP hybrid functional is a widely used and reliable choice for organic molecules.

-

Basis Set Selection: The choice of basis set is critical for accuracy, especially for molecules containing halogens. While larger basis sets like triple-zeta are often recommended for studying non-covalent interactions, smaller double-zeta basis sets can provide a good balance of accuracy and computational cost for geometry optimizations and electronic property calculations.[7] The DGDZVP basis set has been shown to perform well for halogenated compounds.[7][8] For higher accuracy, a triple-zeta basis set such as 6-311+G(d,p) is recommended.

-

Geometry Optimization: A geometry optimization calculation is performed to find the lowest energy conformation of the molecule.

-

Frequency Calculation: A frequency calculation is performed on the optimized geometry to confirm that it is a true minimum (no imaginary frequencies) and to predict the IR spectrum.

-

Property Calculations: Single-point energy calculations are then performed on the optimized geometry to compute various electronic properties, including molecular orbitals and electrostatic potential. NMR shielding tensors can also be calculated to predict chemical shifts.

-

Validation: The calculated geometric parameters should be compared with experimental crystal structure data if available.[9] Predicted IR and NMR spectra should be compared with experimental spectra for validation.

Molecular Dynamics (MD) Simulations

While DFT provides a static picture of a molecule at its energy minimum, Molecular Dynamics (MD) simulations offer a dynamic view of its conformational behavior over time. This is crucial for understanding how the molecule might adapt its shape upon binding to a biological target.

Rationale and Objectives

MD simulations of this compound can:

-

Explore Conformational Space: Identify the accessible conformations of the molecule in different solvent environments.

-

Analyze Solvation Effects: Understand how the molecule interacts with surrounding water molecules or other solvents.

-

Provide Starting Conformations for Docking: Generate a diverse set of low-energy conformations that can be used for ensemble docking studies.

Experimental Protocol: MD Simulation Workflow

A standard MD simulation protocol for a small molecule like this compound involves the following steps:

-

Force Field Parameterization: Since standard force fields included in MD packages often lack parameters for novel small molecules, a parameterization process is necessary.[4] Widely used force fields for small molecules include the General AMBER Force Field (GAFF) and the CHARMM General Force Field (CGenFF). Parameterization involves assigning atom types, bond, angle, and dihedral parameters, as well as partial atomic charges, which are often derived from quantum mechanical calculations (e.g., RESP or Merz-Kollman charges from DFT).

-

System Setup: The parameterized molecule is placed in a simulation box, which is then filled with a chosen solvent model (e.g., TIP3P water). Ions are added to neutralize the system.

-

Energy Minimization: The energy of the system is minimized to remove any steric clashes or unfavorable geometries.

-

Equilibration: The system is gradually heated to the desired temperature and then equilibrated at constant pressure and temperature (NPT ensemble) to allow the solvent to relax around the solute.

-

Production Run: A long simulation (typically nanoseconds to microseconds) is run in the NVT or NPT ensemble to generate a trajectory of the molecule's motion.

-

Trajectory Analysis: The resulting trajectory is analyzed to study conformational changes, root-mean-square deviation (RMSD), root-mean-square fluctuation (RMSF), and interactions with the solvent.

Molecular Docking: Predicting Interactions with Biological Targets

Molecular docking is a computational technique that predicts the binding mode and affinity of a small molecule to a macromolecular target, typically a protein.[2] For this compound, its reactive chloromethyl group makes it a candidate for covalent inhibition, which requires specialized docking protocols.

Rationale and Objectives

The goals of docking studies with this compound are:

-

Binding Pose Prediction: To determine the most likely orientation of the molecule within the active site of a target protein.

-

Affinity Estimation: To score the predicted binding poses and estimate the binding affinity.

-

Covalent Interaction Modeling: To model the formation of a covalent bond between the chloromethyl group and a nucleophilic residue (e.g., cysteine, serine, lysine) in the protein active site.

Experimental Protocol: Covalent Docking Workflow

Several software packages, such as AutoDock, GOLD, and Schrödinger's CovDock, have functionalities for covalent docking.[2] A general workflow for covalent docking includes:

-

Target Preparation: The 3D structure of the target protein is obtained from the Protein Data Bank (PDB) or through homology modeling. The structure is prepared by adding hydrogens, assigning protonation states, and removing water molecules and other non-essential ligands.

-

Ligand Preparation: A 3D structure of this compound is generated and its energy is minimized.

-

Non-covalent Docking (Optional but Recommended): A standard non-covalent docking simulation is often performed first to identify favorable binding poses where the reactive chloromethyl group is in close proximity to the target nucleophilic residue.

-

Covalent Docking: The covalent docking protocol is then employed. This typically involves defining the reactive atoms on both the ligand (the carbon of the chloromethyl group) and the protein (e.g., the sulfur of a cysteine residue) and the type of reaction. The software then samples conformations of the ligand covalently attached to the protein.

-

Pose Scoring and Analysis: The resulting covalent complexes are scored to estimate their stability. The interactions between the pyrazole scaffold and the protein are analyzed to understand the drivers of binding affinity and selectivity.

The Imperative of Experimental Validation

Computational models, while powerful, are approximations of reality. Therefore, it is crucial to validate computational predictions against experimental data to ensure their accuracy and reliability. For this compound, key areas for validation include:

-

Structural Validation: Comparing DFT-optimized geometries with X-ray crystallography data of the molecule or closely related analogs.[9]

-

Spectroscopic Validation: Comparing calculated IR and NMR spectra with experimentally obtained spectra.

-

Reactivity Validation: Correlating calculated activation energies for nucleophilic substitution with experimentally determined reaction rates.

-

Biological Validation: Ultimately, the predictions from docking and other computational methods must be validated through the synthesis and biological testing of the designed compounds.

Conclusion

The computational modeling of this compound offers a multifaceted approach to understanding its potential as a valuable scaffold in drug discovery. By integrating Density Functional Theory, Molecular Dynamics simulations, and specialized covalent docking techniques, researchers can gain deep insights into its structure, reactivity, and interactions with biological targets. This in-depth technical guide provides a framework for applying these computational methodologies in a scientifically rigorous manner, emphasizing the critical interplay between theoretical predictions and experimental validation. As the field of drug discovery continues to evolve, the judicious application of computational chemistry will be instrumental in accelerating the design and development of novel therapeutics based on promising building blocks like this compound.

References

- 1. 1-[4-(CHLOROMETHYL)PHENYL]-1H-PYRAZOLE HYDROCHLORIDE | 143426-52-2 [chemicalbook.com]

- 2. This compound | C4H6Cl2N2 | CID 12248303 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. PubChemLite - this compound (C4H5ClN2) [pubchemlite.lcsb.uni.lu]

- 4. mdpi.com [mdpi.com]

- 5. Human Metabolome Database: 1H NMR Spectrum (1D, 300 MHz, DMSO-d6+HCl, experimental) (HMDB0014684) [hmdb.ca]

- 6. ias.ac.in [ias.ac.in]

- 7. Nucleophilic Substitution at Heteroatoms—Identity Substitution Reactions at Phosphorus and Sulfur Centers: Do They Proceed in a Concerted (SN2) or Stepwise (A–E) Way? [mdpi.com]

- 8. 3-(CHLOROMETHYL)-1-METHYL-1H-PYRAZOLE HCL | CymitQuimica [cymitquimica.com]

- 9. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Thermodynamic Properties of 1-(chloromethyl)-1H-pyrazole Hydrochloride

A Note to the Researcher: Comprehensive thermodynamic data for 1-(chloromethyl)-1H-pyrazole hydrochloride is not extensively available in the public domain. This guide, therefore, serves as a robust methodological framework, detailing the essential experimental and computational protocols required to fully characterize the thermodynamic properties of this compound. As a Senior Application Scientist, my objective is to provide you with a self-validating system for generating and interpreting this critical data in your own laboratory setting.

Introduction: The Significance of Thermodynamic Properties in Drug Development

This compound is a heterocyclic compound with potential applications in medicinal chemistry and materials science.[1] The thermodynamic properties of an active pharmaceutical ingredient (API) are critical determinants of its stability, solubility, and bioavailability, directly impacting its efficacy and shelf-life. A thorough understanding of these properties is therefore a non-negotiable prerequisite for successful drug development and formulation.

This guide will provide a detailed exploration of the key thermodynamic parameters and the established methodologies for their determination. We will delve into both experimental techniques, such as Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA), and computational approaches that provide theoretical insights into the molecule's behavior.

Core Physicochemical Properties

Before delving into advanced thermodynamic analysis, it is essential to establish the fundamental physicochemical properties of this compound. These properties form the baseline for all subsequent studies.

| Property | Value | Source |

| Molecular Formula | C4H6Cl2N2 | [2] |

| Molecular Weight | 153.01 g/mol | [2] |

| IUPAC Name | 1-(chloromethyl)pyrazole;hydrochloride | [2] |

| CAS Number | 73901-67-4 | [2][3] |

Experimental Determination of Thermodynamic Properties

The following sections outline the gold-standard experimental protocols for the thermodynamic characterization of a solid-state compound like this compound.

Differential Scanning Calorimetry (DSC)

Expertise & Experience: DSC is the cornerstone of thermal analysis. It measures the difference in heat flow between a sample and a reference as a function of temperature. This technique is indispensable for identifying phase transitions such as melting, crystallization, and solid-solid transitions, and for quantifying the enthalpy changes associated with these processes.

Experimental Protocol: Determination of Melting Point and Enthalpy of Fusion

-

Sample Preparation: Accurately weigh 2-5 mg of this compound into an aluminum DSC pan. Crimp the pan with a lid to ensure good thermal contact and prevent sample loss.

-

Instrument Setup:

-

Place the sample pan and an empty reference pan into the DSC cell.

-

Purge the cell with an inert gas (e.g., nitrogen at 50 mL/min) to create a stable and non-reactive atmosphere.

-

-

Thermal Program:

-

Equilibrate the sample at a temperature well below the expected melting point (e.g., 25 °C).

-

Ramp the temperature at a controlled rate (e.g., 10 °C/min) to a temperature significantly above the melting point.

-

Hold at the final temperature for a few minutes to ensure complete melting.

-

Cool the sample back to the initial temperature at a controlled rate.

-

-

Data Analysis: The resulting DSC thermogram will show a peak corresponding to the melting of the sample.

-

The onset temperature of the peak is typically taken as the melting point.

-

The area under the peak is integrated to determine the enthalpy of fusion (ΔHfus).

-

Trustworthiness: The protocol's self-validating nature is ensured by calibrating the DSC instrument with certified standards (e.g., indium) for temperature and enthalpy. Running a baseline with two empty pans before the sample run is also crucial for accurate measurements.

Visualization of DSC Workflow:

Caption: Workflow for DSC analysis.

Thermogravimetric Analysis (TGA)

Expertise & Experience: TGA measures the change in mass of a sample as a function of temperature or time. This technique is crucial for assessing the thermal stability of a compound, identifying decomposition temperatures, and quantifying the presence of volatiles such as water or solvents.

Experimental Protocol: Assessment of Thermal Stability

-

Sample Preparation: Accurately weigh 5-10 mg of this compound into a ceramic or platinum TGA pan.

-

Instrument Setup:

-

Place the sample pan in the TGA furnace.

-

Purge the furnace with an inert gas (e.g., nitrogen at 50 mL/min).

-

-

Thermal Program:

-

Equilibrate the sample at room temperature.

-

Ramp the temperature at a controlled rate (e.g., 10 °C/min) to a high temperature where complete decomposition is expected (e.g., 600 °C).

-

-

Data Analysis: The TGA curve plots the percentage of initial mass remaining versus temperature.

-

The onset temperature of mass loss indicates the beginning of decomposition.

-

The derivative of the TGA curve (DTG) can be plotted to identify the temperatures of maximum decomposition rates.

-

Trustworthiness: Instrument calibration with materials of known decomposition profiles ensures the accuracy of the temperature measurements. The high-precision balance within the TGA provides reliable mass change data.

Visualization of TGA Workflow:

Caption: Workflow for TGA analysis.

Computational Thermodynamics

Expertise & Experience: In the absence of extensive experimental data, computational methods provide invaluable insights into the thermodynamic properties of a molecule. Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to predict molecular structure, vibrational frequencies, and electronic energies.

Computational Protocol: DFT Calculations

-

Molecular Modeling: Construct the 3D structure of this compound using molecular modeling software.

-

Geometry Optimization: Perform a geometry optimization calculation using a suitable DFT functional (e.g., B3LYP) and basis set (e.g., 6-311++G(d,p)) to find the lowest energy conformation of the molecule.[4]

-

Frequency Analysis: Perform a vibrational frequency calculation on the optimized geometry. The absence of imaginary frequencies confirms that the structure is a true energy minimum.

-

Thermochemical Data Extraction: From the frequency calculation output, extract key thermodynamic data such as:

-

Zero-point vibrational energy (ZPVE)

-

Enthalpy (H)

-

Gibbs free energy (G)

-

Entropy (S)

-

Heat capacity (Cv)

-

Trustworthiness: The accuracy of DFT calculations is highly dependent on the chosen functional and basis set. Cross-validation with experimental data for related compounds is essential to ensure the reliability of the computational model.

Visualization of Computational Workflow:

Caption: Workflow for DFT calculations.

Summary and Future Directions

This guide has outlined a comprehensive and scientifically rigorous approach to characterizing the thermodynamic properties of this compound. By combining the experimental precision of DSC and TGA with the theoretical power of DFT calculations, researchers can build a complete thermodynamic profile of this compound.

The data generated through these methods will be instrumental in guiding formulation development, predicting long-term stability, and ensuring the overall quality and efficacy of any potential drug product derived from this molecule. It is strongly recommended that these studies be undertaken to fill the current knowledge gap and facilitate the translation of this compound from the laboratory to clinical applications.

References

The Synthetic Keystone: A Technical Guide to the Potential Biological Activities of 1-(Chloromethyl)-1H-pyrazole Hydrochloride

Foreword: The Pyrazole Scaffold in Modern Drug Discovery

The relentless pursuit of novel therapeutic agents has positioned heterocyclic compounds as a cornerstone of medicinal chemistry. Among these, the pyrazole nucleus, a five-membered aromatic ring with two adjacent nitrogen atoms, stands out for its remarkable versatility and broad spectrum of pharmacological activities.[1] Pyrazole derivatives are integral components of numerous clinically approved drugs, demonstrating efficacy as anti-inflammatory, analgesic, antimicrobial, and anticancer agents.[2] The unique electronic and steric properties of the pyrazole ring allow for diverse substitutions, enabling the fine-tuning of biological activity and pharmacokinetic profiles. This guide delves into the potential of a specific, highly reactive pyrazole derivative, 1-(chloromethyl)-1H-pyrazole hydrochloride, as a pivotal starting material for the synthesis of novel, biologically active compounds. While direct biological data on this particular salt is limited, its true potential lies in its utility as a synthetic keystone for creating a library of diverse pyrazole-based molecules with significant therapeutic promise.

Unveiling the Potential: this compound as a Versatile Intermediate

This compound is a reactive organic compound featuring a pyrazole ring N-substituted with a chloromethyl group. The hydrochloride salt form enhances its stability and handling properties. The key to its synthetic utility lies in the reactive chloromethyl group, which is an excellent electrophile. This allows for facile nucleophilic substitution reactions, enabling the attachment of a wide array of functional groups to the pyrazole nitrogen. This reactivity is the gateway to a vast chemical space of novel pyrazole derivatives with diverse potential biological activities.

Caption: General reaction scheme of this compound.

Potential Anticancer Applications: Building a New Generation of Cytotoxic Agents

The pyrazole scaffold is a well-established pharmacophore in the design of anticancer drugs.[3][4] Numerous pyrazole derivatives have demonstrated potent cytotoxic activity against a range of cancer cell lines through various mechanisms, including the inhibition of critical cellular enzymes like kinases and the induction of apoptosis.[3][4] The strategic use of this compound as a starting material allows for the systematic synthesis of novel N-substituted pyrazole derivatives with potential as anticancer agents.

Proposed Mechanism of Action: Targeting Cancer Cell Proliferation

The diverse structures that can be synthesized from this compound suggest a multitude of potential anticancer mechanisms. One promising avenue is the development of kinase inhibitors. By attaching specific moieties to the pyrazole nitrogen, it is possible to design molecules that can fit into the ATP-binding pocket of various protein kinases that are often dysregulated in cancer. Another potential mechanism is the induction of apoptosis, or programmed cell death. The synthesized pyrazole derivatives could interact with key proteins in the apoptotic pathway, leading to the selective elimination of cancer cells.

Caption: Hypothetical mechanism of kinase inhibition by a pyrazole derivative.

Experimental Protocol: Synthesis and In Vitro Screening of Novel Pyrazole Derivatives for Anticancer Activity

-

Synthesis:

-

Dissolve this compound in a suitable aprotic solvent (e.g., acetonitrile, DMF).

-

Add an equimolar amount of the desired nucleophile (e.g., a substituted aniline, phenol, or thiol) and a non-nucleophilic base (e.g., diisopropylethylamine) to neutralize the hydrochloride.

-

Stir the reaction mixture at room temperature or with gentle heating until the reaction is complete (monitored by TLC or LC-MS).

-

Purify the resulting N-substituted pyrazole derivative using column chromatography.

-

Characterize the final product by NMR and mass spectrometry.

-

-

In Vitro Cytotoxicity Assay (MTT Assay):

-

Culture human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer) in appropriate media.

-

Seed the cells in 96-well plates and allow them to attach overnight.

-

Treat the cells with various concentrations of the synthesized pyrazole derivatives for 48-72 hours.

-

Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours.

-

Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

-

| Related Pyrazole Derivative | Cancer Cell Line | IC50 (µM) | Reference |

| Pyrazole-thiazolidinone hybrid | Lung Cancer | Moderate Inhibition | [5] |

| Pyrazole-isoxazole hybrid | Various | >100 | [5] |

| Pyrazole naphthalene derivatives | Breast (MCF-7) | Not specified | [5] |

Potential Antimicrobial Applications: A Scaffold for Combating Drug Resistance

The emergence of multidrug-resistant pathogens presents a significant global health challenge. Pyrazole derivatives have demonstrated a broad spectrum of antimicrobial activity against various bacteria and fungi.[6][7][8] The reactive nature of this compound makes it an ideal starting point for the synthesis of novel antimicrobial agents.

Proposed Mechanism of Action: Disruption of Microbial Cellular Processes

The antimicrobial action of pyrazole derivatives can be attributed to their ability to interfere with essential microbial processes. By functionalizing the pyrazole ring through the chloromethyl group, it is possible to introduce moieties that can inhibit microbial enzyme activity, disrupt cell wall synthesis, or interfere with nucleic acid replication. For instance, incorporating a lipophilic side chain could enhance the compound's ability to penetrate the bacterial cell membrane.

Caption: General mechanism of antimicrobial action of a pyrazole derivative.

Experimental Protocol: Synthesis and Antimicrobial Susceptibility Testing

-

Synthesis: Synthesize a library of N-substituted pyrazole derivatives from this compound as described in section 2.2.1.

-

Antimicrobial Susceptibility Testing (Broth Microdilution Method):

-

Prepare a stock solution of each synthesized compound in a suitable solvent (e.g., DMSO).

-

Perform serial two-fold dilutions of each compound in a 96-well microtiter plate containing Mueller-Hinton broth (for bacteria) or RPMI-1640 medium (for fungi).

-

Inoculate each well with a standardized suspension of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans).

-

Incubate the plates at the appropriate temperature for 18-24 hours (for bacteria) or 24-48 hours (for fungi).

-

Determine the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

-

| Related Pyrazole Derivative | Microorganism | MIC (µg/mL) | Reference |

| Compound 3 | Escherichia coli | 0.25 | [6] |

| Compound 4 | Streptococcus epidermidis | 0.25 | [6] |

| Hydrazone 21a | Various Bacteria & Fungi | 62.5-125 (antibacterial), 2.9-7.8 (antifungal) | [8] |

Potential as Enzyme Inhibitors: A Targeted Approach to Disease

Beyond their roles in cancer and infectious diseases, pyrazole derivatives have been investigated as inhibitors of various enzymes implicated in a range of pathological conditions. The ability to easily modify the pyrazole scaffold through the N-chloromethyl group allows for the rational design of potent and selective enzyme inhibitors.

Rationale for Enzyme Inhibition

The pyrazole ring can act as a bioisostere for other chemical groups, enabling it to interact with the active sites of enzymes. By attaching specific functional groups via the chloromethyl linker, one can tailor the molecule to bind to a particular enzyme target with high affinity and selectivity. This targeted approach can lead to the development of drugs with improved efficacy and reduced side effects.

Experimental Protocol: General Enzyme Inhibition Assay

-

Synthesis: Synthesize a focused library of N-substituted pyrazole derivatives designed to interact with the target enzyme's active site.

-

Enzyme Inhibition Assay (Spectrophotometric or Fluorometric):

-

Prepare a reaction mixture containing the target enzyme, its substrate, and a suitable buffer in a 96-well plate.

-

Add varying concentrations of the synthesized pyrazole derivatives to the wells.

-

Initiate the enzymatic reaction and monitor the change in absorbance or fluorescence over time using a plate reader.

-

Calculate the initial reaction rates for each concentration of the inhibitor.

-

Determine the IC50 value, which is the concentration of the inhibitor that reduces the enzyme activity by 50%.

-

Conclusion: A Versatile Building Block with Untapped Potential